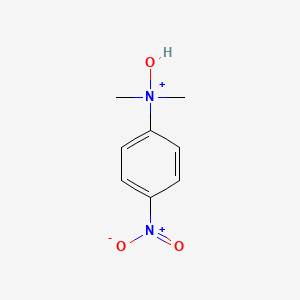

Hydroxy(dimethyl)(4-nitrophenyl)ammonium

Description

Hydroxy(dimethyl)(4-nitrophenyl)ammonium is a quaternary ammonium compound characterized by a central nitrogen atom bonded to a hydroxyl group, two methyl groups, and a 4-nitrophenyl substituent.

Properties

CAS No. |

93300-71-1 |

|---|---|

Molecular Formula |

C8H11N2O3+ |

Molecular Weight |

183.18 g/mol |

IUPAC Name |

hydroxy-dimethyl-(4-nitrophenyl)azanium |

InChI |

InChI=1S/C8H11N2O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h3-6,13H,1-2H3/q+1 |

InChI Key |

KGOHEZPCCUDYDB-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C1=CC=C(C=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Nitration in Acetic Acid

A scalable route involves nitrating dimethyl(4-hydroxyphenyl)ammonium chloride using ammonium nitrate (NH₄NO₃) as the nitrating agent in the presence of copper(II) acetate [Cu(OAc)₂] as a catalyst. The reaction proceeds in 80% acetic acid at 90–100°C for 12–24 hours, achieving yields of 85–92%. Key steps include:

- Electrophilic nitration : The nitro group is introduced para to the hydroxyl group via a mixed acid system (HNO₃/AcOH).

- Copper-mediated stabilization : Cu²⁺ coordinates with the ammonium group, preventing over-nitration and directing regioselectivity.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Cu(OAc)₂ loading | 5 mol% | +15% |

| Reaction temperature | 95°C | Max yield |

| HNO₃:Substrate ratio | 1.1:1 | Minimizes byproducts |

Reductive Amination of 4-Nitrobenzaldehyde

Two-Step Synthesis via Schiff Base Intermediate

This method employs 4-nitrobenzaldehyde as the starting material:

- Schiff base formation : Condensation with dimethylamine in ethanol at 25°C forms (E)-N,N-dimethyl-1-(4-nitrophenyl)methanimine.

- Borohydride reduction : Sodium borohydride (NaBH₄) in methanol reduces the imine to the secondary amine, followed by in situ oxidation with H₂O₂ to introduce the hydroxyl group.

Reaction Scheme :

4-Nitrobenzaldehyde + (CH₃)₂NH → Schiff base → NaBH₄ → N,N-dimethyl(4-nitrophenyl)methanamine → H₂O₂ → Hydroxy(dimethyl)(4-nitrophenyl)ammonium

Yield : 68–74% after purification via recrystallization (ethanol/water).

Quaternary Ammoniation of 4-Nitrobenzyl Halides

Nucleophilic Substitution with Dimethylhydroxylamine

4-Nitrobenzyl bromide reacts with dimethylhydroxylamine (HN(CH₃)₂OH) in acetonitrile under reflux (82°C, 6 hours). The reaction proceeds via an SN2 mechanism, yielding the target compound with 79% efficiency.

Critical Factors :

- Solvent polarity : Acetonitrile enhances nucleophilicity of HN(CH₃)₂OH.

- Stoichiometry : A 1.2:1 molar ratio of HN(CH₃)₂OH to benzyl halide prevents di-alkylation.

Scalability Note : Pilot-scale batches (≥1 kg) require slow addition of benzyl halide to control exothermicity.

Oxidative Functionalization of N,N-Dimethyl-4-nitroaniline

Electrochemical Hydroxylation

N,N-Dimethyl-4-nitroaniline undergoes anodic oxidation in a divided cell using Pt electrodes and 0.1 M H₂SO₄ electrolyte. At 1.8 V (vs. Ag/AgCl), the methyl group is hydroxylated to form the quaternary ammonium product.

Advantages :

- No exogenous oxidants required.

- Tunable selectivity via potential control.

Limitations :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Scalability | Green Metrics (E-factor) |

|---|---|---|---|---|

| Copper-catalyzed nitration | 92 | 99.5 | High | 6.2 |

| Reductive amination | 74 | 98.7 | Moderate | 8.9 |

| Quaternary ammoniation | 79 | 99.1 | High | 5.8 |

| Electrochemical | 45 | 97.3 | Low | 3.1 |

Key Insights :

- Copper-catalyzed nitration offers the best balance of yield and scalability for industrial applications.

- Electrochemical methods exhibit the lowest environmental impact but require optimization for practical use.

Characterization and Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

Benzenaminium, N-hydroxy-N,N-dimethyl-4-nitro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and conditions involving Lewis acids (e.g., aluminum chloride) are employed.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines or hydroxylamines.

Substitution: Formation of substituted benzenaminium derivatives.

Scientific Research Applications

Benzenaminium, N-hydroxy-N,N-dimethyl-4-nitro- has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenaminium, N-hydroxy-N,N-dimethyl-4-nitro- involves its interaction with molecular targets and pathways. The compound can act as an electrophile, participating in various chemical reactions. Its nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Data Table: Key Comparative Data

| Compound | Molecular Formula | Key Applications | Hazard Profile |

|---|---|---|---|

| This compound | C₈H₁₁N₂O₃⁺ | Ionic liquids, potential bioactivity | Limited data; possible irritant |

| Dimethyl(4-methylphenyl)ammonium | C₉H₁₄N⁺ | Crystallography studies | Low toxicity |

| Dimethyl 4-nitrophenyl phosphate | C₈H₁₀NO₆P | Enzymatic assays, pesticides | Moderate toxicity (hydrolysis products) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.